2-Methoxyanthracene-9,10-disulfonic acid
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Overview
Description
2-Methoxyanthracene-9,10-disulfonic acid is an organic compound with the molecular formula C15H12O7S2. It is a derivative of anthracene, characterized by the presence of methoxy and sulfonic acid groups at specific positions on the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyanthracene-9,10-disulfonic acid typically involves the sulfonation of 2-methoxyanthracene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The process involves heating the reactants under controlled conditions to achieve the desired substitution on the anthracene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyanthracene-9,10-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxy compounds .
Scientific Research Applications
2-Methoxyanthracene-9,10-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxyanthracene-9,10-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting gene expression and cellular processes. It also interacts with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Methoxy-9,10-anthracenedisulfonic acid
- 9,10-Anthracenedisulfonic acid, 2-methoxy
- 1-Amino-4-methoxyanthracene-9,10-dione
- Benzaldehyde-2,4-disulfonic acid
- 2,7-Anthraquinone disulfonic acid
- Naphthalene-2,6-disulfonic acid
- Naphthalene-2,7-disulfonic acid
- Copper phthalocyanine disulfonic acid
- Pyridine-2,3-disulfonic acid
Uniqueness: 2-Methoxyanthracene-9,10-disulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its methoxy and sulfonic acid groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
189315-92-2 |
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Molecular Formula |
C15H12O7S2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-methoxyanthracene-9,10-disulfonic acid |
InChI |
InChI=1S/C15H12O7S2/c1-22-9-6-7-12-13(8-9)15(24(19,20)21)11-5-3-2-4-10(11)14(12)23(16,17)18/h2-8H,1H3,(H,16,17,18)(H,19,20,21) |
InChI Key |
YBXJIAOMEYTCPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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